![molecular formula C18H18N2O6S B2792155 2-[N-(prop-2-en-1-yl)4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid CAS No. 324057-40-1](/img/structure/B2792155.png)
2-[N-(prop-2-en-1-yl)4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
The mechanism of action of 2-[N-(prop-2-en-1-yl)4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX and the modulation of the immune response. Carbonic anhydrase IX is an enzyme that is overexpressed in many types of cancer and is involved in the regulation of pH in tumor cells. This compound has been shown to inhibit the activity of carbonic anhydrase IX, leading to a decrease in tumor cell growth. This compound has also been shown to modulate the immune response by reducing the production of inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of carbonic anhydrase IX, the reduction of inflammatory cytokine and chemokine production, and the improvement of endothelial function. These effects suggest that this compound may have potential therapeutic applications in oncology, inflammation, and cardiovascular disease.
实验室实验的优点和局限性
One advantage of using 2-[N-(prop-2-en-1-yl)4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid in lab experiments is its specificity for carbonic anhydrase IX, which allows for targeted inhibition of this enzyme. However, one limitation of using this compound is its relatively low yield and purity, which can make it difficult to obtain sufficient quantities for experiments.
未来方向
There are several potential future directions for research on 2-[N-(prop-2-en-1-yl)4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid. One direction is to further investigate its potential therapeutic applications in oncology, inflammation, and cardiovascular disease. Another direction is to explore its mechanism of action in more detail, including its effects on other enzymes and signaling pathways. Additionally, future research could focus on improving the synthesis method and increasing the yield and purity of this compound.
合成方法
The synthesis of 2-[N-(prop-2-en-1-yl)4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid involves several steps, including the reaction of 2-aminobenzoic acid with propargyl bromide to form 2-(prop-2-yn-1-yl)benzoic acid. This intermediate is then reacted with 4-aminobenzenesulfonamide in the presence of triethylamine to form the desired product, this compound. The yield of this reaction is approximately 40%, and the purity can be improved through recrystallization.
科学研究应用
2-[N-(prop-2-en-1-yl)4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid has been studied for its potential therapeutic applications in a variety of fields, including oncology, inflammation, and cardiovascular disease. In oncology, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, potentially through the inhibition of the enzyme carbonic anhydrase IX. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines and chemokines, suggesting a potential role in the treatment of inflammatory diseases such as rheumatoid arthritis. In cardiovascular disease, this compound has been shown to reduce blood pressure and improve endothelial function, suggesting a potential role in the treatment of hypertension and other cardiovascular diseases.
属性
IUPAC Name |
2-[[4-(methoxycarbonylamino)phenyl]sulfonyl-prop-2-enylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c1-3-12-20(16-7-5-4-6-15(16)17(21)22)27(24,25)14-10-8-13(9-11-14)19-18(23)26-2/h3-11H,1,12H2,2H3,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTRBSBIIDSGBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC=C)C2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2792072.png)
![7-ethyl-8-methyl-3-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2792073.png)

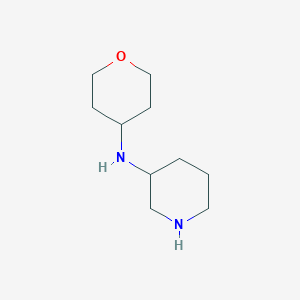
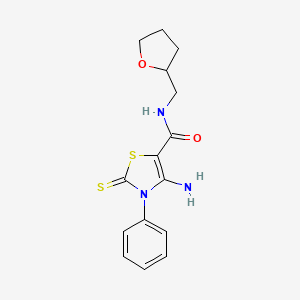
![7-(4-fluorophenyl)-3-(pyridin-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2792079.png)
![5-Methyl-2-(propan-2-yl)cyclohexyl [(4-bromophenyl)(hydroxy)methyl][4-(dimethylamino)phenyl]phosphinate](/img/structure/B2792080.png)
![N-[3-(2-pyrazinyloxy)phenyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2792082.png)
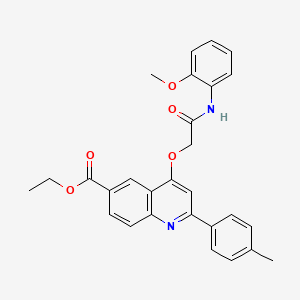
![[2-(Pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2792085.png)
![4-Methyl-2-(5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2792087.png)
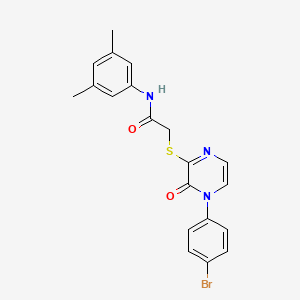
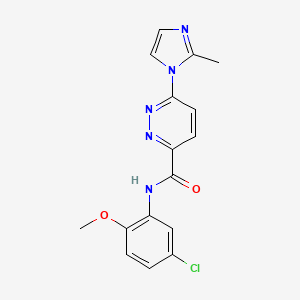
![[5-(2-Methylpyrazol-3-yl)-2H-triazol-4-yl]methanamine;dihydrochloride](/img/structure/B2792095.png)